molecular formula C20H14N6O2S2 B2845853 (E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 844466-04-2

(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2845853
CAS RN: 844466-04-2
M. Wt: 434.49
InChI Key: JJSIRRNDZMMPAR-FSJBWODESA-N
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Description

(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

1. Pharmacological Applications

Quinoxalines, including derivatives like the mentioned compound, exhibit a variety of pharmacological applications. Their unique and versatile properties make them suitable for a range of therapeutic uses. For instance, a related compound, 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, synthesized via oxidative cyclization, has been characterized for its electronic and structural properties, indicating potential applications in pharmaceutical research (Faizi et al., 2018).

2. Sensory Applications

Hexaazatriphenylene derivatives, closely related to the queried compound, have been used as colorimetric and ratiometric fluorescence chemosensors. These compounds exhibit selectivity for zinc ions, suggesting their utility in sensory applications for metal ion detection (Zhang et al., 2013).

3. Material Science and Polymer Synthesis

In the field of material science, quinoxaline derivatives have been used in the synthesis of fluorescent polymers. For instance, a fluorescent polymer bearing pendant quinoxaline moieties was synthesized and characterized, indicating its potential application in material science, particularly in the development of new ion-sensitive materials (Carbas et al., 2012).

4. Organic Synthesis Methodologies

Quinoxaline derivatives play a significant role in advancing organic synthesis methodologies. Research on various derivatives, including the synthesis of benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives, contributes to the development of efficient synthesis methods for complex organic compounds (Mohebat et al., 2016).

5. Catalysis in Polymerization

Quinoxaline derivatives are also relevant in catalysis, particularly in the polymerization of materials. Co(ii) complexes supported by Schiff base ligands involving quinoxaline derivatives have been synthesized and shown to catalyze the polymerization of norbornene, demonstrating their potential in industrial polymer synthesis (Kim et al., 2022).

properties

IUPAC Name

1-[(E)-pyridin-3-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-8-4-10-29-16)17-20(25-15-7-2-1-6-14(15)24-17)26(19)23-12-13-5-3-9-22-11-13/h1-12H,21H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSIRRNDZMMPAR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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